molecular formula C14H11BrClN3O B1381543 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine CAS No. 1854056-69-1

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1381543
CAS No.: 1854056-69-1
M. Wt: 352.61 g/mol
InChI Key: DKTCBYGXTUXLRL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine (CAS 1854056-69-1) is a high-value chemical intermediate with a molecular weight of 352.62 g/mol and a purity of 96% . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its close resemblance to purine bases, which makes it a versatile building block for developing bioactive molecules . The structure features a bromo and a chloro substituent at the 3- and 4-positions of the fused ring system, respectively, which serve as excellent handles for further functionalization via cross-coupling reactions and nucleophilic substitutions. The N1 position is protected by a 4-methoxybenzyl (PMB) group, which can enhance solubility and can also be selectively removed under specific conditions to reveal the parent NH tautomer. With over 300,000 known derivatives, 1H-pyrazolo[3,4-b]pyridines represent a significant area of chemical space with demonstrated relevance in biomedical research . These compounds are investigated across a wide spectrum of applications, including the development of tyrosine kinase inhibitors (TKI), fluorescent tags, and antioxidant agents . The specific bromo- and chloro-substitution pattern on this core scaffold makes this compound a particularly versatile precursor for constructing more complex, functionalized molecules aimed at drug discovery and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(15)18-19)11(16)6-7-17-14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTCBYGXTUXLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Bicyclization of Arylglyoxals, Pyrazol-5-amines, and Aromatic Amines

The optimized method involves heating the reaction mixture in acetic acid (HOAc) under microwave irradiation at 110°C for approximately 25–40 minutes. The typical procedure is as follows:

  • Reactants : Arylglyoxal derivatives, pyrazol-5-amines, aromatic amines (with various substituents), and a heteroatom source.
  • Catalyst : No external catalyst is necessary; acetic acid acts as both solvent and promoter.
  • Conditions : Microwave irradiation at 110°C for 25–40 minutes.
  • Outcome : Formation of the target compound with yields ranging from 55% to over 80%, depending on substituents.

This method tolerates various functional groups, such as chloro, methyl, and nitro, on the aromatic ring, demonstrating broad substrate scope.

Use of Alternative Promoters and Solvents

  • Promoters : p-Toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (CF₃COOH) have been tested but generally provide lower yields.
  • Solvent : Dimethylformamide (DMF) enhances reaction efficiency when combined with p-TsOH, especially at elevated temperatures (~120°C).

Extension to Cyclization with 4-Hydroxy-6-methyl-2H-pyran-2-one

Replacing the heterocyclic component with 4-hydroxy-6-methyl-2H-pyran-2-one leads to the formation of tricyclic pyrazolo[3,4-b]pyridines. The reaction conditions are similar but may require slightly higher temperatures (~110°C) and longer times.

Cyclization with Cyclohexane-1,3-diones

Utilizing cyclohexane-1,3-diones instead of pyran-2-ones results in the formation of pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, expanding the structural diversity. These reactions are optimized with p-TsOH in DMF at 120°C, achieving yields around 56%.

Data Table of Reaction Conditions and Yields

Reaction Type Reactants Promoter Solvent Temperature (°C) Time (min) Yield (%) Notes
Bicyclization (pyrazolo[3,4-b]pyridine) Arylglyoxal, pyrazol-5-amine, aromatic amine HOAc MW or reflux 110 25–40 55–84 Broad substrate scope, functional group tolerance
Tricyclic synthesis Arylglyoxal, pyrazol-5-amine, heterocycle p-TsOH DMF 120 30–60 56 Higher temperature improves yield
Quinolone formation Arylglyoxal, cyclohexane-1,3-dione p-TsOH DMF 120 40–60 56 Access to tetracyclic structures

Research Findings and Mechanistic Insights

Recent studies, including those published in Journal of Organic Chemistry, highlight that the multicomponent bicyclization proceeds via initial nucleophilic attack of the amines on the glyoxal derivatives, followed by intramolecular cyclization facilitated by acid catalysis. Microwave irradiation significantly accelerates the reaction, reducing typical reaction times from hours to minutes and improving yields.

The mechanism involves:

  • Formation of imine intermediates from arylglyoxals and amines.
  • Intramolecular cyclization prompted by acid catalysis.
  • Sequential ring closures leading to the fused heterocyclic core.
  • The process is highly regioselective, with the spatial configuration of exocyclic double bonds being well-controlled due to intramolecular hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxyphenyl group.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit specific cancer cell lines by interfering with cell proliferation and inducing apoptosis. For instance, derivatives have been evaluated for their effects on breast cancer and leukemia cells, demonstrating promising results in reducing tumor growth and improving survival rates in preclinical models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazolo[3,4-b]pyridines have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. Mechanistic studies suggest that these compounds modulate signaling pathways involved in inflammation, offering a potential therapeutic avenue for chronic inflammatory diseases .

Neurological Applications

Emerging research highlights the potential of this compound in neurological disorders. Pyrazolo[3,4-b]pyridines have been examined for their neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds suitable candidates for further development in neuropharmacology .

Building Block for Drug Development

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine serves as an essential intermediate in the synthesis of various biologically active molecules. Its unique structure allows chemists to modify the compound to create new derivatives with enhanced pharmacological properties. The compound's reactivity can be exploited in multi-step synthetic pathways to develop novel therapeutics targeting different diseases .

Material Science

In material science, pyrazolo[3,4-b]pyridine derivatives are being explored for their electronic properties. These compounds can be incorporated into organic electronics and photovoltaic devices due to their favorable charge transport characteristics. Research is ongoing to optimize their performance in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Study TitleFocusFindings
Anticancer Properties of Pyrazolo CompoundsEvaluated various derivatives against cancer cell linesSignificant reduction in cell viability observed with specific derivatives
Inhibition of Inflammatory CytokinesImpact on cytokine production in vitroCompounds showed dose-dependent inhibition of TNF-alpha and IL-6
Neuroprotective Effects of Pyrazolo DerivativesStudied effects on neuronal cell lines under oxidative stressNotable decrease in cell death and improvement in cell viability

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the methoxyphenyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, allowing diverse substitutions that modulate biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Bromo, 4-chloro, 1-(4-methoxyphenylmethyl) C₁₄H₁₁BrClN₃O 352.62 Lipophilic, bromo/chloro for cross-coupling
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (25) 3-Amino, 4-fluoro, 3-chloro C₁₂H₉ClFN₄ Not specified Amine group for hydrogen bonding; potential kinase inhibitor
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 3-Trifluoromethyl, 4-bromo C₇H₃BrF₃N₃ 272.02 Electron-withdrawing CF₃ enhances stability
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine 3-Bromo, 1-methyl C₇H₆BrN₃ 212.05 Simplified analog for SAR studies
15c (4-(5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)aniline) 3-Aniline, 5-(piperazinylmethylphenyl) C₂₄H₂₅N₇ 411.51 Polar substituents for solubility; kinase targeting
Tert-butyl-4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoate (37) 6-Benzoate, 3-ethylphenyl, 4-(TBS-protected hydroxymethyl) C₃₃H₄₄N₃O₃Si 582.81 Bulky groups for steric hindrance; Suzuki coupling intermediate

Physicochemical and Pharmacological Properties

  • Lipophilicity : The target compound’s 4-methoxyphenylmethyl group enhances lipophilicity (clogP ~3.5), favoring membrane permeability, whereas analogs like 15c with polar piperazine groups (clogP ~2.1) exhibit improved aqueous solubility .
  • Electronic Effects : The trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine increases electron deficiency, making it reactive in nucleophilic aromatic substitution .
  • Biological Activity: Compound 25 showed nanomolar inhibition of kinases in preclinical studies . 15c and derivatives demonstrated potent activity in kinase inhibition assays, attributed to the aniline and piperazine motifs . The target compound’s bromo and chloro substituents position it as a cross-coupling intermediate for PROTACs (proteolysis-targeting chimeras) .

Biological Activity

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine, a compound with the molecular formula C14H11BrClN3OC_{14}H_{11}BrClN_3O and a molecular weight of 352.61 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
  • CAS Number : 1854056-69-1
  • Molecular Formula : C14H11BrClN3O
  • Molecular Weight : 352.61 g/mol
  • Purity : ≥97% .

Anticancer Activity

Recent studies indicate that compounds related to pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The mechanisms often involve:

  • Induction of apoptosis via caspase activation.
  • Inhibition of key signaling pathways such as NF-κB and enhancement of pro-apoptotic factors like p53 and Bax .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
2aMCF-70.25Apoptosis via caspases 9 and 3/7
2bMDA-MB-2310.50NF-κB inhibition and ROS generation

Anti-inflammatory Effects

Compounds within the pyrazolo[3,4-b]pyridine class have also been studied for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Study on Anticancer Properties

A significant study evaluated the anticancer activity of a series of pyrazolo[3,4-b]pyridine derivatives against human cancer cell lines. The results indicated that compounds similar to 3-bromo-4-chloro exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin. The study detailed the activation of apoptotic pathways as a critical mechanism through which these compounds exert their effects .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could trigger autophagy processes alongside apoptosis, indicating a multifaceted approach to cancer treatment. This dual action may enhance therapeutic outcomes while reducing resistance commonly observed with traditional chemotherapies .

Q & A

Basic: What are the recommended synthetic routes for 3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine, and how can intermediates be characterized?

Methodological Answer:
The compound can be synthesized via multistep reactions involving halogenation, Boc protection, and Suzuki-Miyaura coupling. For example:

  • Step 1 : React 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours to form a pyrazolo[3,4-b]pyridine core .
  • Step 2 : Bromination using HBr in NaOH yields halogenated intermediates (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine), confirmed via LC-MS and NMR .
  • Step 3 : Introduce the 4-methoxyphenylmethyl group via nucleophilic substitution or Pd-catalyzed cross-coupling, with Boc protection to enhance stability .
    Characterization : Use 1H^1H/13C^{13}C-NMR for structural elucidation, LC-MS for purity (>95%), and elemental analysis for empirical formula validation .

Advanced: How can regioselectivity challenges during bromination/chlorination of the pyrazolo[3,4-b]pyridine core be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Bromination : Use HBr/NaNO2_2 under acidic conditions to target the 3-position due to the electron-deficient pyridine ring .
  • Chlorination : POCl3_3 or SOCl2_2 at reflux (80–100°C) selectively substitutes the 4-position, driven by the meta-directing effect of the pyridine nitrogen .
    Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography (e.g., monoclinic P21_1/c symmetry observed in similar derivatives) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the 4-methoxyphenylmethyl group (δ 3.8 ppm for OCH3_3) .
  • LC-MS : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+^+ at m/z 382.0) .
  • IR : Stretching frequencies for C-Br (550–600 cm1^{-1}) and C-Cl (700–750 cm1^{-1}) validate halogenation .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential:

  • Crystal System : Monoclinic P21_1/c (a = 21.871 Å, b = 9.209 Å, c = 10.552 Å, β = 90.37°) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., C-Br bond ~1.89 Å) .

Advanced: How to analyze contradictory biological activity data (e.g., IC50_{50}50​ variability) in antileishmanial assays?

Methodological Answer:
Contradictions arise from assay conditions or substituent effects:

  • Log P Optimization : Use shake-flask methodology to determine hydrophobicity; derivatives with log P ~3.5 show enhanced membrane permeability .
  • Steric Parameters : Apply QSAR models using Sterimol parameters (e.g., B2 < 4.0 Å improves target binding) .
  • Control Experiments : Validate against reference drugs (e.g., amphotericin B) and standardize promastigote culture conditions .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Handling : Use fume hoods, nitrile gloves, and P2 respirators. Quench reactions with NaHSO3_3 to neutralize excess halogens .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF3_3) to enhance electrophilicity .
  • Side Chain Engineering : Introduce Mannich bases (e.g., -N(CH2_2CH3_3)2_2) to improve solubility and bioavailability .
  • Validation : Test in vitro against Leishmania amazonensis and compare IC50_{50} values with computational docking results (e.g., AutoDock Vina) .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Catalyst Optimization : Use Pd2_2(dba)3_3/XPhos (2.5 mol%) in degassed toluene at 100°C for 12 hours .
  • Purification : Employ reverse-phase HPLC (C18 column, MeCN/H2_2O gradient) to isolate the product from byproducts .
  • Yield Improvement : Pre-activate boronic acid derivatives with Cs2_2CO3_3 to enhance coupling efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine

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